N-allyl-2-(4-methylphenoxy)butanamide
Description
N-allyl-2-(4-methylphenoxy)butanamide is a synthetic butanamide derivative characterized by an allyl group attached to the nitrogen atom and a 4-methylphenoxy substituent at the second carbon of the butanamide backbone. The allyl group may enhance metabolic stability, while the 4-methylphenoxy moiety could influence lipophilicity and steric effects, impacting binding affinity .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-prop-2-enylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-10-15-14(16)13(5-2)17-12-8-6-11(3)7-9-12/h4,6-9,13H,1,5,10H2,2-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYGCTHJKITCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=C)OC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The compounds listed in (labeled m, n, o) share a butanamide core but exhibit critical differences in substituents and stereochemistry compared to N-allyl-2-(4-methylphenoxy)butanamide:
Key Observations :
- The allyl group in the target compound may confer greater metabolic resistance than the tetrahydropyrimidinone moiety in m/n/o, which could influence pharmacokinetics .
Functional Implications
- Lipophilicity: The 4-methylphenoxy group in the target compound likely increases lipophilicity relative to the 2,6-dimethylphenoxy analogs, affecting membrane permeability and bioavailability.
- Stereochemical Complexity : Compounds m/n/o feature multiple stereocenters, which are absent in the target compound. This difference might enhance target specificity in m/n/o but complicate synthesis .
Limitations of Available Evidence
The provided sources lack direct pharmacological or biochemical data for this compound. Comparisons are restricted to structural inferences from analogs in and 2, which focus on substrate analogues and stereoisomeric derivatives. Further studies are required to validate hypotheses regarding solubility, potency, or toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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